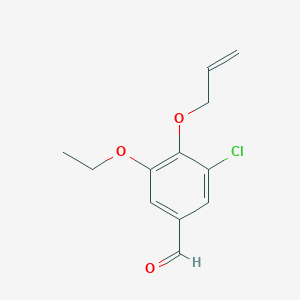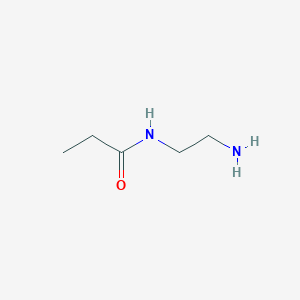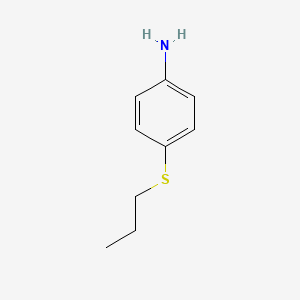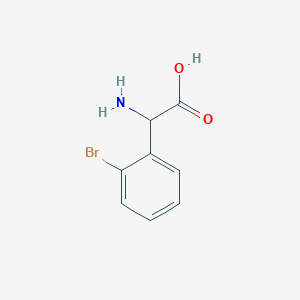
Cyclopentanesulfonamide
Descripción general
Descripción
Cyclopentanesulfonamide is a compound with the molecular formula C5H11NO2S . It is an organo-sulfur compound containing the -SO2NH2 group .
Molecular Structure Analysis
The molecular structure of Cyclopentanesulfonamide consists of a cyclopentane ring attached to a sulfonamide group. The InChI representation of the molecule is InChI=1S/C5H11NO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H2,6,7,8) .
Physical And Chemical Properties Analysis
Cyclopentanesulfonamide has a molecular weight of 149.21 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its exact mass and monoisotopic mass are both 149.05104977 g/mol. It has a topological polar surface area of 68.5 Ų .
Aplicaciones Científicas De Investigación
Pharmacology
Cyclopentanesulfonamide: has been explored for its pharmacological properties, particularly in the development of sulfonamide drugs . These drugs exhibit a range of activities such as anti-carbonic anhydrase , anti-diuretic , hypoglycemic , and antitumor effects . The compound’s ability to interact with various biological targets makes it a valuable candidate for the development of new therapeutic agents.
Organic Synthesis
In organic synthesis, Cyclopentanesulfonamide serves as a building block for creating complex molecules. Its use in sulfonamide chemistry is significant for the synthesis of medicinally important compounds, acting as an activating group, protecting group, and leaving group . This versatility is crucial for the development of new synthetic methodologies in medicinal chemistry.
Catalysis
Cyclopentanesulfonamide: plays a role in catalysis, particularly in the development of single-atom catalysts . These catalysts are known for their high activity, selectivity, and stability, which are essential for various catalytic reactions in the fields of energy conversion and environmental protection .
Nanomedicine
The compound’s potential in nanomedicine is being investigated, especially in the synthesis of silver nanoparticles . These nanoparticles are used as antimicrobial agents, drug-delivery carriers, and imaging probes due to their unique physicochemical properties . Cyclopentanesulfonamide could contribute to the design of nanoparticles with improved functionality and biocompatibility.
Diagnostics
In diagnostics, Cyclopentanesulfonamide -based compounds are being studied for their use as biomarkers and diagnostic tools . The development of biosensors and noninvasive imaging techniques is a key area where this compound could have significant impact .
Drug-Delivery Systems
Finally, Cyclopentanesulfonamide is being explored for its application in drug-delivery systems . Its incorporation into scaffold-based drug delivery platforms shows promise in enhancing the efficacy and specificity of cancer treatments . The compound’s ability to be functionalized makes it a valuable component in the design of targeted drug delivery vehicles.
Mecanismo De Acción
Propiedades
IUPAC Name |
cyclopentanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPASRWWZEIMSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405213 | |
| Record name | Cyclopentanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanesulfonamide | |
CAS RN |
73945-39-8 | |
| Record name | Cyclopentanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73945-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)
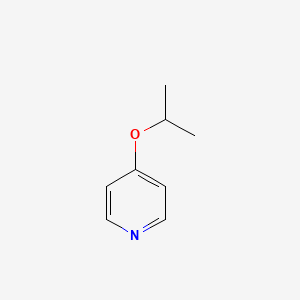
![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)
